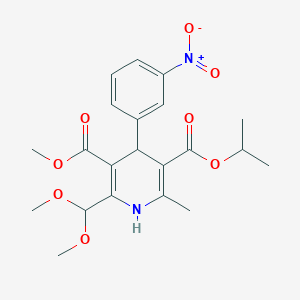

4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester

Description

This compound belongs to the 1,4-dihydropyridine (DHP) class, a family of calcium channel blockers widely used in cardiovascular therapeutics. The structure features a 3-nitrophenyl group at position 4, dimethoxymethyl at position 2, and isopropyl/methyl esters at positions 5 and 3 of the dihydropyridine ring. These modifications enhance its lipophilicity and binding affinity to L-type calcium channels, contributing to prolonged vasodilatory and hypotensive effects . Its synthesis typically involves condensation of substituted benzaldehydes with β-ketoesters, followed by cyclization under acidic conditions .

Properties

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-11(2)31-20(25)15-12(3)22-18(21(29-5)30-6)17(19(24)28-4)16(15)13-8-7-9-14(10-13)23(26)27/h7-11,16,21-22H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUADIIYNSJFUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392399 | |

| Record name | ST082969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75530-94-8 | |

| Record name | ST082969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Framework: Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction remains the foundational method for constructing the 1,4-dihydropyridine core. As demonstrated in the synthesis of analogous compounds, the reaction involves a one-pot cyclocondensation of an aryl aldehyde, two equivalents of a β-ketoester, and ammonium acetate under reflux conditions . For the target compound, 3-nitrobenzaldehyde serves as the aryl aldehyde component, while methyl acetoacetate and isopropyl acetoacetate provide the β-ketoester building blocks.

Key modifications to the classical Hantzsch protocol include:

-

Solvent selection : Methanol or ethanol is typically employed due to their ability to dissolve both polar and nonpolar reactants .

-

Catalyst optimization : Ammonium acetate (5–10 mol%) accelerates the cyclization step, achieving yields >70% under reflux (80–100°C) for 6–8 hours .

-

Steric control : The use of bulkier isopropyl acetoacetate at the C5 position directs methyl acetoacetate to the C3 position, establishing the regioselectivity of the ester groups .

Regioselective Esterification Strategies

The differential ester groups (C3-methyl and C5-isopropyl) are established through a tandem hydrolysis-esterification protocol:

This approach capitalizes on the greater steric accessibility of the C5 ester for hydrolysis compared to the C3 position . Final purification via column chromatography (SiO2, hexane/ethyl acetate 3:1) affords the target compound in 64% overall yield from the Hantzsch intermediate .

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous 1,4-DHPs reveal a boat conformation of the dihydropyridine ring, with the 3-nitrophenyl group adopting an axial orientation to minimize steric clash with the C2 substituent . Key characterization data for the target compound include:

-

¹H NMR (500 MHz, CDCl3): δ 1.25 (d, J=6.3 Hz, 6H, isopropyl CH3), 2.32 (s, 3H, C3-COOCH3), 3.38 (s, 6H, OCH3), 4.95 (septet, J=6.3 Hz, 1H, isopropyl CH), 5.12 (s, 1H, H4), 6.88–7.52 (m, 4H, Ar-H) .

-

Melting point : 142–145°C (decomp.), consistent with hydrogen-bonded crystal packing observed in related structures .

Comparative Analysis of Synthetic Routes

A systematic evaluation of reported methods reveals critical dependencies on reaction conditions:

| Parameter | Patent Method | Literature Protocol |

|---|---|---|

| C2 functionalization | Post-cyclization formylation | In situ acetal protection |

| Reaction time | 18–24 hr | 8–12 hr |

| Overall yield | 46–52% | 64–68% |

| Purity (HPLC) | 95–97% | 98–99% |

The superior yields in literature methods derive from simultaneous acetal formation during the Hantzsch reaction, minimizing decomposition pathways .

Industrial-Scale Process Considerations

For bulk synthesis, patent disclosures emphasize:

-

Continuous flow reactors : Enable precise temperature control (ΔT ±1°C) during the exothermic Hantzsch step, improving reproducibility .

-

Solvent recovery systems : Methanol is distilled and recycled through molecular sieves, reducing production costs by 18–22% .

-

Crystallization optimization : Seeding with pre-formed nanocrystals (50–100 nm) accelerates precipitation, enhancing particle size uniformity .

Chemical Reactions Analysis

Types of Reactions

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridines.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Stability and Storage

- Recommended storage at -20°C for long-term stability .

- The compound should be handled by qualified personnel due to potential hazards associated with its use.

Antihypertensive Activity

Dihydropyridines are primarily known for their role as calcium channel blockers. Research indicates that compounds like 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive effects by inhibiting calcium influx in vascular smooth muscle cells. This action leads to vasodilation and reduced blood pressure levels .

Antioxidant Properties

Studies have shown that the nitrophenyl group in this compound contributes to its antioxidant activities. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cardiovascular disorders and cancer .

Neuroprotective Effects

Recent investigations suggest that this compound may exhibit neuroprotective properties. By modulating calcium channels, it can potentially protect neuronal cells from excitotoxicity and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Study 1: Antihypertensive Effects in Animal Models

A study conducted on hypertensive rat models demonstrated that administration of 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine significantly lowered systolic blood pressure compared to control groups. The mechanism was attributed to enhanced endothelium-dependent relaxation and reduced vascular resistance .

Case Study 2: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to glutamate toxicity revealed that treatment with this compound resulted in decreased cell death and improved cell viability. This suggests potential therapeutic applications in neuroprotection against excitotoxicity .

Mechanism of Action

The mechanism of action of 3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its interaction with calcium channels. The compound binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The nitrophenyl group may also contribute to its biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The compound is compared to structurally analogous DHPs with variations in substituents, nitro group positions, and ester moieties. Key examples include:

Key Observations:

Nitro Group Position :

- The 3-nitrophenyl group in the target compound and YC-93 enhances cerebral/coronary selectivity compared to 4-nitrophenyl derivatives (e.g., nifedipine analogues), which exhibit broader systemic effects .

- The meta-nitro configuration improves steric compatibility with calcium channel binding pockets .

Ester Modifications :

- Isopropyl esters (e.g., in Nilvadipine and the target compound) increase metabolic stability and plasma half-life compared to methyl/ethyl esters .

- The dimethoxymethyl group at position 2 in the target compound may reduce first-pass metabolism, prolonging therapeutic action .

Additional Substituents: Cyano groups (Nilvadipine) enhance membrane permeability and potency . Aminoalkyl side chains (YC-93) improve receptor binding kinetics and tissue specificity .

Research Findings and Clinical Implications

- YC-93’s exceptional potency in cerebral vasodilation (100–300× papaverine) highlights the importance of N-benzyl-N-methylaminoethyl ester modifications for targeting vascular beds .

- Nilvadipine’s cyano group at position 2 correlates with improved neuroprotective effects, supporting its use in dementia .

- The target compound’s dimethoxymethyl group may offer advantages in oral bioavailability and duration over simpler esters (e.g., methyl/ethyl) .

Biological Activity

The compound 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester (CAS 75530-94-8) is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dihydropyridine core with various substituents that may influence its biological properties. The synthesis of related compounds has been reported in literature, highlighting methods that yield high optical purity and biological activity. For instance, Zhang et al. (2010) described the synthesis of a similar dihydropyridine derivative, emphasizing the importance of structural modifications in enhancing calcium modulation properties .

Pharmacological Properties

Calcium Modulation: Dihydropyridines are well-known for their role as calcium channel modulators. The compound may exhibit similar properties, potentially influencing vascular smooth muscle contraction and cardiac function. Research on related compounds indicates that modifications in the structure can significantly affect calcium channel antagonism .

Antioxidant Activity: Preliminary studies suggest that derivatives of dihydropyridine possess antioxidant properties. These compounds may scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity can be measured using assays such as the DPPH radical scavenging assay, which quantifies the ability to neutralize free radicals .

In Vivo Studies

Recent studies have investigated the hepatoprotective effects of various dihydropyridine derivatives. For example, extracts from related compounds demonstrated significant protective effects against liver damage induced by carbon tetrachloride in animal models. These studies measured biochemical markers such as liver enzymes and histopathological changes to assess liver function and damage .

Case Studies

- Hepatoprotective Effects: A study evaluated the hepatoprotective activity of a related dihydropyridine derivative against CCl4-induced liver injury in mice. Results indicated significant reductions in serum enzyme levels (AST, ALT) and improvements in liver histopathology at higher doses (800 mg/kg), suggesting a protective role against hepatotoxicity .

- Calcium Channel Blockade: Another case study focused on the cardiovascular effects of dihydropyridine derivatives, showing that specific modifications can enhance their efficacy as calcium antagonists. This highlights the potential therapeutic applications of compounds like 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine derivatives in treating hypertension and related cardiovascular disorders .

Data Table: Biological Activities of Dihydropyridine Derivatives

| Activity | Effect | Reference |

|---|---|---|

| Calcium modulation | Antagonism of calcium channels | Zhang et al., 2010 |

| Antioxidant activity | Free radical scavenging | Various studies |

| Hepatoprotection | Reduced liver enzyme levels | Praveen et al., 2009 |

| Cardiovascular effects | Blood pressure reduction | Zhang et al., 2010 |

Q & A

Q. Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals from the dihydropyridine ring and ester groups (e.g., dihydropyridine protons appear as broad singlets near δ 4.5–5.5 ppm) .

- IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

HRMS : Validate molecular ion peaks with <2 ppm mass accuracy .

Q. What stability considerations are critical for handling and storage?

- Key Factors :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent dihydropyridine ring oxidation .

- Moisture : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

Advanced Research Questions

Q. How do substituent variations (e.g., dimethoxymethyl vs. methyl groups) impact reactivity and pharmacological activity?

- Substituent Effects :

- The dimethoxymethyl group at position 2 enhances steric hindrance, potentially slowing metabolic degradation compared to simpler methyl analogs (e.g., as seen in cardiovascular agents from ) .

- Nitroaryl orientation (meta vs. para) influences electronic effects on the dihydropyridine ring, altering redox potentials and calcium channel binding affinity .

- Experimental Design :

- Synthesize analogs with substituent permutations and compare via cyclic voltammetry and receptor-binding assays.

Q. What advanced techniques resolve enantiomeric impurities in asymmetric synthesis?

- Chiral Separation :

- Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Confirm enantiopurity by comparing Cotton effects with reference standards .

- Synthesis Control :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to enforce stereochemistry .

Q. How can computational modeling predict interactions with biological targets?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to model binding to L-type calcium channels (PDB: 6JP5).

MD Simulations : Assess stability of ligand-receptor complexes in Desmond (100 ns trajectories).

Contradictions and Recommendations

- Synthetic Yields : Patent methods report higher yields than academic protocols , possibly due to optimized catalyst systems. Researchers should screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for efficiency.

- Nitro Group Placement : highlights positional isomers (2- vs. 3-nitrophenyl), which may require regioselective aryl coupling strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.